molecular formula C14H14FNO B3341282 N-(2-Fluorobenzyl)-2-methoxyaniline CAS No. 1019566-30-3

N-(2-Fluorobenzyl)-2-methoxyaniline

Cat. No.: B3341282
CAS No.: 1019566-30-3
M. Wt: 231.26 g/mol
InChI Key: WVRGGXWAQVBVNL-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-2-methoxyaniline is a fluorinated aniline derivative of significant interest in advanced chemical and pharmacological research. This compound, with the molecular formula C14H14FNO and a molecular weight of 231.27 g/mol, serves as a versatile synthetic intermediate. Its core structure, which features a 2-methoxyaniline group linked to a 2-fluorobenzyl moiety, is frequently explored in the design and synthesis of New Psychoactive Substances (NPS), particularly within the class of serotonergic agonists . Researchers investigate this scaffold to understand structure-activity relationships (SAR), as the placement of methoxy and fluorobenzyl groups is critical for interaction with neurological targets such as the 5-HT2A serotonin receptor . The incorporation of fluorine is a strategic maneuver in modern medicinal chemistry. Fluorine atoms can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and overall bioavailability, thereby increasing the potential efficacy of lead compounds . Beyond neuroscience, such fluorinated anilines are valuable building blocks in developing functional materials, including fluorinated fluorophores for photodynamic therapy and chemical sensing . This compound is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Prior to handling, researchers should consult the safety data sheet (SDS) and adhere to all local and international regulations governing the use of controlled substance precursors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-17-14-9-5-4-8-13(14)16-10-11-6-2-3-7-12(11)15/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRGGXWAQVBVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Fluorobenzyl)-2-methoxyaniline (CAS 1019566-30-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Molecule of Growing Interest

N-(2-Fluorobenzyl)-2-methoxyaniline is a fluorinated aniline derivative that has garnered significant interest within the realms of advanced chemical and pharmacological research.[1] With the molecular formula C₁₄H₁₄FNO and a molecular weight of 231.27 g/mol , this compound serves as a crucial synthetic intermediate.[1][2][3] Its chemical architecture, featuring a 2-methoxyaniline core linked to a 2-fluorobenzyl group, is a scaffold of exploration in the design and synthesis of novel psychoactive substances (NPS), particularly those targeting serotonergic pathways.[1] Researchers are actively investigating this and related structures to delineate structure-activity relationships (SAR), with the positioning of the methoxy and fluorobenzyl moieties playing a critical role in interactions with neurological targets like the 5-HT2A serotonin receptor.[1]

The strategic incorporation of fluorine is a hallmark of modern medicinal chemistry. The fluorine atom can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability, thereby enhancing the potential efficacy of drug candidates.[1] Beyond its implications in neuroscience, this compound and similar fluorinated anilines are valuable building blocks in the development of advanced functional materials, such as fluorinated fluorophores for applications in photodynamic therapy and chemical sensing.[1] This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and essential safety information for this compound of interest.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized as follows. Further experimental validation is recommended.

PropertyValueSource
CAS Number 1019566-30-3[2][3]
Molecular Formula C₁₄H₁₄FNO[1][2][3]
Molecular Weight 231.27 g/mol [1][2][3]
Synonyms 2-Fluoro-N-(2-methoxyphenyl)benzenemethanamine; Benzenemethanamine, 2-fluoro-N-(2-methoxyphenyl)-[2]

Proposed Synthesis Pathway: N-Alkylation

A plausible and efficient method for the synthesis of this compound is the N-alkylation of 2-methoxyaniline with 2-fluorobenzyl bromide. This reaction is a standard nucleophilic substitution where the amine nitrogen of 2-methoxyaniline acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide leaving group. A non-nucleophilic base is typically employed to quench the hydrobromic acid byproduct.

Synthesis_of_N-2-Fluorobenzyl-2-methoxyaniline reagent1 2-Methoxyaniline conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat reagent1->conditions + reagent2 2-Fluorobenzyl bromide reagent2->conditions product This compound conditions->product Nucleophilic Substitution

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Materials:

  • 2-Methoxyaniline

  • 2-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyaniline (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring the mixture, add 2-fluorobenzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the following are predicted key features based on the structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm. The protons on the 2-methoxyaniline ring and the 2-fluorobenzyl ring will exhibit complex splitting patterns due to spin-spin coupling.

  • Methylene Protons (-CH₂-): A singlet or a doublet (due to coupling with the fluorine atom) around δ 4.3-4.5 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.

  • Amine Proton (-NH-): A broad singlet that may be exchangeable with D₂O, typically in the range of δ 4.0-5.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will show a large coupling constant (¹JCF).

  • Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy
  • N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹.

  • C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): An expected peak at m/z = 231.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage at the C-N bond.

Safety and Handling

No specific material safety data sheet (MSDS) is publicly available for this compound. Therefore, a conservative approach to handling is imperative, treating the compound with the precautions required for its parent compound, 2-methoxyaniline, which is known to be toxic.

Hazard Statement Summary for 2-Methoxyaniline (CAS 90-04-0):

  • H301: Toxic if swallowed.[4]

  • H311: Toxic in contact with skin.[4]

  • H331: Toxic if inhaled.[4]

  • H341: Suspected of causing genetic defects.[4]

  • H350: May cause cancer.[4]

Precautionary Measures:

Safety_Precautions handling Handling this compound ppe Personal Protective Equipment (PPE) - Nitrile gloves - Safety glasses with side shields - Lab coat handling->ppe engineering Engineering Controls - Chemical fume hood handling->engineering first_aid First Aid - In case of contact, immediately flush skin or eyes with copious amounts of water. - If inhaled, move to fresh air. - If swallowed, seek immediate medical attention. handling->first_aid disposal Disposal - Dispose of as hazardous waste in accordance with local, state, and federal regulations. handling->disposal

Caption: Essential safety precautions for handling this compound.

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[4]

  • Handling: Avoid inhalation of dust, fumes, gas, mist, or vapors. Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[5]

    • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[5]

    • If inhaled: Remove to fresh air.[5]

    • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[4]

Applications and Future Directions

The primary application of this compound is as a versatile intermediate in organic synthesis.[1] Its utility extends to:

  • Pharmacological Research: As a scaffold for the development of novel serotonergic agents and other potential therapeutics targeting the central nervous system.[1]

  • Materials Science: As a building block for the synthesis of fluorinated functional materials, such as dyes and sensors.[1]

The unique combination of the 2-methoxyaniline and 2-fluorobenzyl moieties makes this compound a valuable tool for researchers seeking to fine-tune the electronic and steric properties of their target molecules. Future research will likely focus on the synthesis of a broader range of derivatives and the evaluation of their biological and material properties.

Conclusion

This compound is a molecule of considerable interest with potential applications in both medicinal chemistry and materials science. While detailed experimental data remains limited in the public domain, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. As research in this area continues to evolve, a more complete understanding of the properties and applications of this versatile compound will undoubtedly emerge.

References

Sources

Solubility Profiling and Thermodynamic Behavior of Fluorinated N-Benzylanilines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic behavior, and experimental protocols for fluorinated N-benzylanilines.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

Fluorinated N-benzylanilines represent a critical scaffold in medicinal chemistry, serving as pharmacophores in anti-inflammatory agents and key intermediates in the synthesis of nitrogen-containing heterocycles.[1] The introduction of fluorine atoms (F) onto the benzyl or aniline rings significantly modulates the physicochemical properties of the parent molecule—specifically its lipophilicity (


), metabolic stability, and crystal lattice energy.

This guide provides a comprehensive analysis of the solubility behavior of these congeners. Unlike the parent N-benzylaniline (mp ~37°C), many mono-fluorinated derivatives exist as oils or low-melting solids at room temperature, shifting the focus from solid-liquid equilibrium (SLE) to liquid-liquid miscibility in organic synthesis, or SLE in the context of their hydrochloride salts .

Physicochemical Context & Fluorine Effect

The solubility profile of N-benzylanilines is governed by the interplay between the hydrophobic aromatic rings and the polarizable secondary amine moiety.[1]

The Fluorine Modulator

Fluorine substitution exerts a "polar hydrophobic" effect.[1] While highly electronegative, the C-F bond has low polarizability, often increasing lipophilicity relative to the C-H bond while altering intermolecular interactions (dipole-dipole vs.


-

stacking).
CompoundStructurePhysical State (25°C)Solubility Characteristics
N-Benzylaniline Ph-NH-CH₂-PhSolid (mp 37–39°C)Soluble in EtOH, MeOH; Insoluble in H₂O
N-(4-Fluorobenzyl)aniline 4-F-Ph-CH₂-NH-PhOil / Low-melt Solid Miscible in DCM, EtOAc; Immiscible in H₂O
N-Benzyl-4-fluoroaniline Ph-CH₂-NH-(4-F-Ph)Colorless Oil Miscible in Toluene, THF; Immiscible in H₂O
N-Benzylaniline HCl [Ph-NH₂-CH₂-Ph]⁺Cl⁻Crystalline Solid Soluble in H₂O (pH dependent), DMSO

Process Insight: In catalytic hydrogenation (e.g., debenzylation), the solubility of the substrate in protic solvents like Methanol or Ethanol is the rate-limiting parameter for adsorption onto Pd/C or Pd(OH)₂ catalysts [1].

Experimental Protocols for Solubility Determination

To generate high-integrity solubility data (Mole Fraction,


) for these compounds, specifically their solid salts or derivatives, the following self-validating workflows are recommended.
Method A: Isothermal Saturation (Shake-Flask)

Best for: Solid derivatives (HCl salts, bromo-substituted analogs) at discrete temperatures.

  • Preparation: Add excess solid fluorinated N-benzylaniline (e.g., N-(4-fluorobenzyl)aniline HCl) to 10 mL of solvent (MeOH, EtOH, Acetone) in a jacketed equilibrium cell.

  • Equilibration: Stir at 400 rpm for 24–48 hours at constant temperature (

    
     K).
    
  • Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).[1]

  • Quantification: Dilute aliquot and analyze via HPLC (UV detection at

    
     nm).
    
  • Validation: Repeat at 48h and 72h. Data is valid only if concentration deviates

    
    .[1]
    
Method B: Laser Monitoring Technique

Best for: Rapid determination of full solubility curves (Polythermal).

  • Setup: Place a known mass of solute and solvent in a vessel monitored by a laser transmissometer.[1]

  • Ramp: Slowly heat until full dissolution (transmissivity max). Record

    
    .[1][2][3]
    
  • Cool: Slowly cool until nucleation (transmissivity drop). Record

    
    .[1][2]
    
  • Average:

    
    .[1]
    
Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate solubility measurement protocol based on the physical state of the fluorinated amine.

SolubilityWorkflow Start Start: Fluorinated N-Benzylaniline Sample CheckState Check Physical State (25°C) Start->CheckState IsLiquid Liquid / Oil CheckState->IsLiquid MP < 25°C IsSolid Solid (Free base or Salt) CheckState->IsSolid MP > 25°C Miscibility Determine Miscibility Gap (Liquid-Liquid Equilibrium) IsLiquid->Miscibility Organic Solvents ShakeFlask Isothermal Saturation (Standard Shake-Flask) IsLiquid->ShakeFlask Water (Low Sol) IsSolid->ShakeFlask High Precision Laser Laser Monitoring (Dynamic Method) IsSolid->Laser Fast Screening Analysis HPLC / GC Quantification Miscibility->Analysis ShakeFlask->Analysis Model Thermodynamic Modeling (Apelblat / van't Hoff) Laser->Model Analysis->Model

Caption: Decision matrix for selecting solubility protocols based on the physical state of the fluorinated congener.

Thermodynamic Modeling & Data Analysis

For solid fluorinated N-benzylanilines (or their salts), experimental solubility data (


) should be correlated using the Modified Apelblat Equation .[1] This model is empirically superior for non-ideal solutions of aromatic amines.[1]
Modified Apelblat Equation


  • 
     : Mole fraction solubility.[1][4]
    
  • 
     : Absolute temperature (K).[1][5]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
Thermodynamic Parameters (van't Hoff Analysis)

Dissolution is driven by enthalpy (


) and entropy (

).[1]

  • Endothermic Dissolution (

    
    ):  Typical for N-benzylanilines in alcohols; solubility increases with Temperature.[1]
    
  • Entropy-Driven: Positive

    
     indicates disordering of the solvent structure upon cavity formation.[1]
    
Representative Data Trends

While specific tabular data for N-(4-fluorobenzyl)aniline is often proprietary, the following trends are observed in the literature for the structural class [2, 3]:

SolventPolarity IndexSolubility Trend (Mole Fraction)Thermodynamic Driver
Methanol 5.1High (Increases w/ Temp)H-bonding (Solute-Solvent)
Ethanol 4.3High (Increases w/ Temp)H-bonding
Toluene 2.4Moderate

-

Interaction
Water 10.2Negligible (<

)
Hydrophobic Effect

Applications in Drug Development

The solubility data of fluorinated N-benzylanilines is directly applicable to:

  • Purification: Recrystallization of the HCl salt from Ethanol/Ethyl Acetate mixtures relies on the steep solubility curve (high

    
    ).[1]
    
  • Hydrogenation Kinetics: In the Pd-catalyzed debenzylation (e.g., cleaving the benzyl group to yield a fluorinated aniline), the reaction rate in Methanol is 0-order with respect to substrate concentration only if the substrate is fully dissolved.[1] Poor solubility leads to mass-transfer limitations [1].[1]

ReactionPathway Substrate Fluorinated N-Benzylaniline Complex Adsorbed Species (Surface Saturation) Substrate->Complex Dissolution & Adsorption Solvent Solvent: Methanol (Solubility Critical) Solvent->Complex Medium Catalyst Pd(OH)2 / C Catalyst->Complex Active Site Product Fluorinated Aniline + Toluene Complex->Product Hydrogenolysis (H2, 1-5 bar)

Caption: Role of solubility in the kinetic pathway of Pd-catalyzed debenzylation.

References

  • Wang, Y., et al. "Kinetic study of Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline."[1] Chemical Engineering Journal, vol. 288, 2016, pp. 758-769.[5] Link

  • Noubigh, A., & Oueslati, M. H.[1] "Measurement and Modeling of the Solubility of Vanillin... in Binary Water + Ethanol Solvents." Australian Journal of Basic and Applied Sciences, vol. 8, no. 9, 2014, pp. 396-403.[1] Link

  • Li, Y., et al. "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents."[1] Journal of Chemical Thermodynamics, vol. 89, 2015.[1] Link

  • Mamidala, R. "Strategic Design, Syntheses of Novel Pyrazole-Based Cyclometalated Palladacycles."[1] Homi Bhabha National Institute, 2017.[1] (Synthesis protocols for N-benzyl-2-fluoroaniline). Link

Sources

Technical Whitepaper: Safety, Handling, and Synthesis of N-(2-Fluorobenzyl)-2-methoxyaniline

[1]

Executive Technical Summary

This compound is a secondary amine intermediate structurally derived from o-anisidine (2-methoxyaniline) and 2-fluorobenzaldehyde .[1] It serves as a lipophilic scaffold in the synthesis of GPCR ligands (specifically 5-HT2A agonists) and kinase inhibitors.

Critical Hazard Alert: Researchers must treat this compound with the same rigor as o-anisidine (a Category 1B Carcinogen). Metabolic N-dealkylation in vivo or oxidative degradation in vitro can release free o-anisidine, a known genotoxin and methemoglobinemia-inducing agent. Furthermore, its structural similarity to "NBOMe" class compounds suggests potential (though unverified) neuropharmacological activity, necessitating strict "Research Use Only" containment.

Chemical & Physical Profile

PropertyDataTechnical Note
CAS Number 1019566-30-3Verified Identifier
IUPAC Name N-(2-Fluorobenzyl)-2-methoxybenzenamine-
Molecular Formula C₁₄H₁₄FNO-
Molecular Weight 231.27 g/mol -
Physical State Solid (Low melting) or Viscous OilTendency to oil out during synthesis.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water. Lipophilic (LogP ~3.5 est).
pKa (Conjugate Acid) ~4.5 - 5.0 (Estimated)Less basic than aliphatic amines due to aniline resonance.
Storage 2–8°C, Inert Atmosphere (Argon/N₂)Oxidation sensitive (N-oxide formation).

Hazard Identification & Toxicology Logic

This section derives the safety profile based on Structure-Activity Relationships (SAR) , as specific toxicological data for this exact CAS is limited.

The "Parent-Metabolite" Toxicity Model

The primary safety concern stems from the metabolic liability of the benzylic nitrogen bond.

  • Metabolic Bioactivation: Cytochrome P450 enzymes (specifically CYP450 oxidases) can facilitate N-dealkylation.[1]

  • Release of Toxicophore: This cleavage releases 2-methoxyaniline (o-anisidine) .[1]

  • Consequence: o-Anisidine is classified as Carc.[1] 1B (May cause cancer) and Muta. 2 (Suspected of causing genetic defects). It is also a potent blood toxin causing methemoglobinemia (cyanosis).

GHS Classification (Derived)
  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic).[2]

  • Carcinogenicity: Category 1B (Presumed).[2]

  • STOT-RE (Repeated Exposure): Category 2 (Blood/Spleen).

  • Eye/Skin Irritation: Category 2A/2 (Irritant).

Metabolic Activation Pathway (Diagram)

The following diagram illustrates the bio-activation risk that mandates high-containment handling.

MetabolicPathwayParentN-(2-Fluorobenzyl)-2-methoxyanilineCYPCYP450(Oxidative Dealkylation)Parent->CYPIntermedUnstableCarbinolamineCYP->IntermedMetabolite12-FluorobenzaldehydeIntermed->Metabolite1Metabolite2o-Anisidine(CARCINOGEN)Intermed->Metabolite2CleavageToxMethemoglobinemia& DNA AdductsMetabolite2->ToxBioaccumulation

Caption: Metabolic N-dealkylation pathway releasing the carcinogenic o-anisidine moiety.[1]

Handling & Engineering Controls

Engineering Controls
  • Primary: All handling of dry powder or concentrated solutions must occur within a Chemical Fume Hood or Class II Biological Safety Cabinet (if powder is fine).

  • Secondary: Use a localized exhaust if weighing outside a hood (not recommended).

  • Vessel: Glassware should be silanized if possible to prevent surface adsorption, though standard borosilicate is acceptable.

Personal Protective Equipment (PPE) Matrix

The lipophilicity (Fluorine + Benzyl group) increases the rate of dermal absorption compared to simple anilines.

PPE TypeSpecificationCausality/Reasoning
Gloves (Primary) Nitrile (Double Layer) Standard splash protection.[1]
Gloves (High Risk) Laminate (Silver Shield) Required for prolonged contact or spill cleanup. Fluorinated aromatics can permeate nitrile over time.
Respiratory P95 / N95 + OV Cartridge If handling outside a hood (e.g., rotary evaporator exhaust). The amine odor is distinct; if you smell it, exposure is occurring.
Eye Protection Chemical Goggles Safety glasses are insufficient due to the risk of irreversible corneal damage from basic amines.

Synthesis & Experimental Protocols

The most robust synthesis method is Reductive Amination . Direct alkylation (using 2-fluorobenzyl bromide) is discouraged due to the formation of quaternary ammonium by-products (over-alkylation).[1]

Protocol: Reductive Amination

Reaction: 2-Methoxyaniline + 2-Fluorobenzaldehyde


1

Reagents:

  • 2-Methoxyaniline (1.0 eq)[1][3][4]

  • 2-Fluorobenzaldehyde (1.0 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) - Preferred over NaBH4 for selectivity.

  • Acetic Acid (catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under Argon, dissolve 2-methoxyaniline in DCE. Add 2-fluorobenzaldehyde.[1]

  • Activation: Add catalytic acetic acid (promotes imine formation). Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Solution may turn slightly yellow/orange.[1]

  • Reduction: Cool to 0°C. Add STAB portion-wise (exothermic).

  • Reaction: Allow to warm to RT and stir overnight (12h).

  • Quench: Quench with saturated NaHCO₃ (aq). Caution: Gas evolution.[1]

  • Extraction: Extract with DCM (3x). Wash organics with Brine.

  • Purification: Dry over Na₂SO₄. Concentrate. Purify via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).

Synthesis Workflow Diagram

SynthesisWorkflowStartStart:Weigh ReagentsMixMix Amine + Aldehyde(Solvent: DCE, Cat: AcOH)Start->MixImineIntermediate:Imine FormationMix->Imine1-2 hrsReduceAdd Reducing Agent(NaBH(OAc)3, 0°C)Imine->ReduceIn situ reductionQuenchQuench (NaHCO3)& Extraction (DCM)Reduce->Quench12 hrsPurifyFlash Chromatography(Hex/EtOAc)Quench->PurifyFinalProduct:This compoundPurify->Final

Caption: Step-wise reductive amination workflow for high-purity synthesis.

Emergency Response Procedures

First Aid[2][6][7]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Watch for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) if available, or copious soap and water. Do not use ethanol (enhances absorption).

  • Eye Contact: Rinse for 15 minutes.[5][6] Consult an ophthalmologist immediately.

Spill Management
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don Silver Shield gloves and a respirator.

  • Neutralize: Absorb with sand or vermiculite. Do not use sawdust (fire hazard with oxidizers, though this is a reducing amine, it's good practice).

  • Disposal: Incineration is the only approved disposal method. Do not pour down drains (aquatic toxicity).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13532228, 4-Fluoro-2-methoxyaniline (Parent Analog Data).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: o-Anisidine (CAS 90-04-0) - Carcinogenicity & Toxicity Profile. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[7] (Standard protocol reference).

  • World Health Organization (WHO). International Agency for Research on Cancer (IARC) Monographs: o-Anisidine. Retrieved from [Link]

Disclaimer: This guide is for research and educational purposes only. It does not replace the official Safety Data Sheet (SDS) provided by the chemical manufacturer. Always consult the specific vendor SDS before handling.

Methodological & Application

Application Note & Protocol: Synthesis of N-(2-Fluorobenzyl)-2-methoxyaniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-Fluorobenzyl)-2-methoxyaniline, a valuable intermediate in medicinal chemistry and materials science.[1] The protocol details a robust and efficient one-pot reductive amination procedure, a cornerstone reaction for C-N bond formation.[2] We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step protocol suitable for researchers in organic synthesis and drug development.

Introduction: The Significance of N-Aryl Benzylamines

N-aryl benzylamines are prevalent structural motifs in a wide array of pharmacologically active molecules and functional materials. The target molecule, this compound, incorporates a fluorinated benzyl group and a methoxy-substituted aniline ring. The strategic inclusion of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 2-methoxyaniline moiety is also a common building block in the synthesis of dyes and pharmaceuticals.[3]

Reductive amination stands out as one of the most effective and widely used methods for the synthesis of secondary and tertiary amines.[4] This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[2][5] This approach offers advantages over traditional N-alkylation with alkyl halides, primarily by minimizing the common issue of overalkylation.[5]

Reaction Overview

The synthesis of this compound is achieved through the reductive amination of 2-fluorobenzaldehyde with 2-methoxyaniline, as depicted below:

Figure 1: Overall reaction scheme for the synthesis of this compound.

The Mechanism of Reductive Amination

The reductive amination process occurs in two main stages within a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-methoxyaniline on the carbonyl carbon of 2-fluorobenzaldehyde. This is followed by dehydration to form a Schiff base, or imine. In the presence of an acid catalyst, which can be acetic acid or even trace amounts of acid in the reaction medium, the imine nitrogen is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: A mild reducing agent, introduced into the same pot, selectively reduces the iminium ion (C=N+) much faster than it reduces the starting aldehyde (C=O).[2][6] This selectivity is crucial for the success of the one-pot procedure. The hydride from the reducing agent attacks the carbon of the C=N bond, yielding the final secondary amine product.

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction reagents_1 2-Fluorobenzaldehyde + 2-Methoxyaniline hemiaminal Hemiaminal Intermediate reagents_1->hemiaminal - H₂O imine Imine (Schiff Base) hemiaminal->imine + H⁺ iminium Iminium Ion imine->iminium product This compound iminium->product Hydride Attack reducing_agent [H⁻] (from STAB)

Caption: A simplified diagram illustrating the two-step mechanism of reductive amination.

Rationale for Reagent and Condition Selection

4.1. Starting Materials:

  • 2-Methoxyaniline (o-Anisidine): A readily available primary aromatic amine.[7][8][9] Its nucleophilicity is sufficient to react with the aldehyde.

  • 2-Fluorobenzaldehyde: The electrophilic carbonyl source. The fluorine substituent is a key feature of the target molecule.

4.2. The Reducing Agent: Sodium Triacetoxyborohydride (STAB)

For this synthesis, Sodium Triacetoxyborohydride (NaB(OAc)₃H) , commonly known as STAB, is the reducing agent of choice. The rationale for this selection is multi-faceted:

  • Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄). The electron-withdrawing effect of the three acetoxy groups moderates the reactivity of the borohydride.[6] This mildness is advantageous as it does not readily reduce the starting aldehyde, allowing for a one-pot procedure where the amine, aldehyde, and reducing agent can be mixed together.[6][10] In contrast, the more reactive NaBH₄ would significantly reduce the aldehyde to the corresponding alcohol, leading to a lower yield of the desired amine.[11]

  • No Toxic Byproducts: Unlike sodium cyanoborohydride (NaBH₃CN), which was historically popular for this reaction, STAB does not produce toxic cyanide byproducts.[2][5]

  • Effectiveness in Aprotic Solvents: STAB performs well in common aprotic solvents used for this reaction.[10][11]

4.3. Solvent Selection

1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations using STAB.[6][10] It is an aprotic solvent that effectively dissolves the reactants and intermediates without reacting with the reducing agent. Tetrahydrofuran (THF) can also be used.[10] Protic solvents like methanol are generally avoided with STAB as they can slowly react with the reagent.[2][11]

Detailed Experimental Protocol

5.1. Materials and Equipment

  • 2-Methoxyaniline (≥99%)

  • 2-Fluorobenzaldehyde (≥98%)

  • Sodium Triacetoxyborohydride (STAB, ≥97%)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

5.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methoxyaniline (1.0 eq). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration relative to the amine).

  • Addition of Aldehyde: Add 2-fluorobenzaldehyde (1.0-1.1 eq) to the solution at room temperature. Stir the mixture for 20-30 minutes to allow for the initial formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane or ethyl acetate.

  • Workup - Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Experimental_Workflow start Start setup 1. Reaction Setup (2-Methoxyaniline in DCE) start->setup add_aldehyde 2. Add 2-Fluorobenzaldehyde (Stir for 30 min) setup->add_aldehyde add_stab 3. Add STAB in portions add_aldehyde->add_stab react 4. Stir at Room Temperature (Monitor by TLC) add_stab->react quench 5. Quench with NaHCO₃ (aq) react->quench extract 6. Extract with DCM/EtOAc quench->extract wash_dry 7. Wash with Brine & Dry (MgSO₄) extract->wash_dry concentrate 8. Concentrate in vacuo wash_dry->concentrate purify 9. Purify via Column Chromatography concentrate->purify product Pure Product purify->product

Caption: A flowchart outlining the experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized this compound (MW: 231.27 g/mol , Formula: C₁₄H₁₄FNO)[1] can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the secondary amine.

  • Melting Point: For solid products, to assess purity.

Safety Precautions

  • General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 2-Methoxyaniline: Toxic and a potential carcinogen.[7] Avoid inhalation, ingestion, and skin contact.

  • 2-Fluorobenzaldehyde: Irritant. Handle with care.

  • Sodium Triacetoxyborohydride (STAB): Water-sensitive.[2][11] Reacts with water to release hydrogen gas, which is flammable. Handle in a dry environment and quench carefully.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen and toxic. Use only in a fume hood.

Summary of Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Stoichiometry Amine:Aldehyde:STAB ≈ 1:1.1:1.5A slight excess of aldehyde and a larger excess of the reducing agent ensure complete conversion of the limiting amine.
Solvent Anhydrous 1,2-Dichloroethane (DCE)Aprotic solvent that solubilizes reactants well and is compatible with STAB.[6][10]
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature, avoiding potential side reactions at higher temperatures.
Reaction Time 2-12 hoursDependent on substrate reactivity. Should be monitored by TLC for completion.
Workup Quench with NaHCO₃, extractionNeutralizes any remaining acid and separates the product from water-soluble byproducts.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 12, 2026, from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved February 12, 2026, from [Link]

  • University of Rochester. (n.d.). Reductive Amination - Common Conditions. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxyaniline. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • NIST. (n.d.). Benzenamine, 2-methoxy-. National Institute of Standards and Technology. Retrieved February 12, 2026, from [Link]

  • Speda. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved February 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of 1-Hydrosilatrane, and Its Use in the Highly Practical Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. Retrieved February 12, 2026, from [Link]

  • The Good Scents Company. (n.d.). ortho-anisidine. Retrieved February 12, 2026, from [Link]

Sources

TLC solvent systems for purifying fluorinated aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized TLC Solvent Systems for Purifying Fluorinated Aniline Derivatives

Abstract

Fluorinated aniline derivatives are critical intermediates in medicinal chemistry, serving as bioisosteres that modulate metabolic stability and lipophilicity. However, their purification via Thin Layer Chromatography (TLC) and flash chromatography is often plagued by "tailing" (streaking) and poor isomer resolution. This guide provides a mechanistic understanding of these challenges and offers validated solvent systems to ensure tight bands, accurate


 values, and reproducible separations.

Part 1: The Chemistry of Separation

To purify fluorinated anilines, one must understand the competing forces on the silica surface.

  • The Silanol Trap (The Problem): Silica gel (

    
    ) presents acidic silanol groups (
    
    
    
    ,
    
    
    ). Aniline derivatives are basic (
    
    
    ).
    • Mechanism:[1][2][3][4] The basic amine nitrogen accepts a proton from the silanol, forming an ammonium-silicate salt. This ionic bond is far stronger than the desired Van der Waals or dipole-dipole interactions, causing the compound to "drag" or tail behind the solvent front.

  • The Fluorine Effect (The Variable):

    • Lipophilicity: Fluorine substitution generally increases lipophilicity (

      
      ), pushing the compound to move faster in non-polar solvents compared to non-fluorinated parent compounds.
      
    • Basicity Modulation: Fluorine is highly electronegative.

      • Ortho-F: Strong inductive withdrawal reduces nitrogen basicity

        
         Less silanol interaction 
        
        
        
        Higher
        
        
        .
      • Para-F: Resonance donation competes with inductive withdrawal

        
         Basicity is retained (similar to aniline) 
        
        
        
        Lower
        
        
        .
Diagram 1: The Silanol Blocking Mechanism

Visualizing why base modifiers are non-negotiable.

SilanolInteraction Silica Acidic Silanol (Si-OH) Salt Ammonium Salt (Streaking/Tailing) Silica->Salt + Aniline (No Modifier) Blocked Blocked Silanol (Si-O-TEA) Silica->Blocked + TEA (Competitive Binding) Aniline Fluorinated Aniline (R-NH2) Aniline->Salt TEA Triethylamine (TEA) Modifier TEA->Blocked FreeAniline Free Aniline (Clean Elution) Blocked->FreeAniline Allows Aniline Mobility

Caption: Triethylamine (TEA) acts as a sacrificial base, preferentially binding to acidic silanol sites, allowing the target aniline to migrate freely.

Part 2: Optimized Solvent Systems

Do not rely on generic Hexane/Ethyl Acetate mixes. Use these specific systems based on the polarity of your derivative.

Table 1: The "Golden Menu" for Fluorinated Anilines
Compound ClassPolarityPrimary Solvent SystemModifier (Critical)Application
Mono-fluoroanilines LowHexane / EtOAc (9:1 to 4:1)1% TEA Standard monitoring; separating o/m/p isomers.
Di/Tri-fluoroanilines Very LowPentane / DCM (1:1)0.5% TEA Highly volatile compounds; prevents evaporation during elution.
Amino-fluoropyridines MediumDCM / MeOH (95:5)1%

Pyridine nitrogen adds extra polarity/basicity.
Highly Polar / Salts HighCHCl

/ MeOH /

(80:20:1)
Included "Lower layer" systems for very polar metabolites.

Expert Tip: For Amino-fluoropyridines, Triethylamine (TEA) is often insufficient because the pyridine ring can also H-bond. Use Ammonium Hydroxide (


) in Methanol, as the ammonia gas actively neutralizes the entire plate surface.

Part 3: Visualization Protocols

Fluorinated anilines can be deceptive under UV due to varying extinction coefficients. Use a dual-visualization strategy.

  • Primary: UV 254 nm

    • Most fluorinated anilines quench fluorescence (appear as dark spots on green background).

    • Warning: Highly fluorinated rings (e.g., pentafluoroaniline) may have weak UV absorbance.

  • Secondary: Ehrlich’s Reagent (Specific for Amines)

    • Why: Reacts with the amine to form a Schiff base, turning bright yellow/orange.

    • Preparation: Dissolve 1g p-dimethylaminobenzaldehyde in 25 mL Ethanol + 25 mL HCl (conc).

    • Differentiation: Primary amines = Intense Yellow. Secondary amines = Faint/No reaction.

Part 4: Validated Experimental Protocol

Follow this workflow to ensure reproducibility.

Diagram 2: The "Pre-Elution" Workflow

Standardizing the plate preparation to eliminate ghost peaks.

Workflow Step1 1. Plate Pre-Treatment (Optional but Recommended) Step2 2. Sample Spotting Dissolve in DCM (not MeOH) Step1->Step2 Neutralizes Acidity Step3 3. Chamber Saturation Add Solvent + 1% TEA Step2->Step3 Step4 4. Elution Stop at 80% height Step3->Step4 Equilibrium (5 min) Step5 5. Drying Air dry (No Heat Gun!) Step4->Step5 Step6 6. Visualization UV -> Stain Step5->Step6 Prevent Oxidation

Caption: Step 5 is critical—fluorinated anilines are volatile. Heat guns will evaporate your compound, leading to false negatives.

Step-by-Step Methodology
  • Chamber Prep:

    • Mix Hexane/EtOAc (e.g., 8:2).

    • Add 1% v/v Triethylamine (TEA). Shake well.

    • Place filter paper in the chamber to ensure vapor saturation.[5] Wait 5 minutes.

    • Why: Saturation prevents "smiling" (curved solvent fronts) and ensures the TEA vapor deactivates the silica before the liquid front hits it.

  • Sample Loading:

    • Dissolve sample in Dichloromethane (DCM) , not Methanol.

    • Why: Methanol is too polar; it causes the spot to spread into a large circle immediately upon application (the "donut effect"), reducing resolution. DCM keeps the spot tight.

  • Elution:

    • Run the plate.[5][6][7]

    • Crucial: If you see a "double spot" (dumbbell shape), your sample is likely decomposing or the salt is partially dissociating. Solution: Add more TEA (up to 2%) or switch to an Ammonia-based system.

  • Drying (Safety Critical):

    • Do NOT use a heat gun. Many fluorinated anilines (especially ortho-substituted) have significant vapor pressure.

    • Let the plate air-dry in a fume hood for 2 minutes.

Part 5: Troubleshooting & Isomer Logic

Scenario: You have a mixture of ortho-, meta-, and para-fluoroaniline. How do they separate?

  • Prediction:

    • Top Spot (

      
       High): Ortho-fluoroaniline.
      
      • Reason: The fluorine atom is physically close to the amine. Through the inductive effect, it pulls electron density, lowering the basicity of the

        
        . Lower basicity = weaker interaction with silica.
        
    • Middle Spot: Meta-fluoroaniline.

    • Bottom Spot (

      
       Low): Para-fluoroaniline.[8]
      
      • Reason: The fluorine is far away. Resonance donation (

        
         effect) into the ring counteracts the inductive withdrawal. The amine remains basic and sticks tightly to the silica.[2]
        

Common Failure Modes:

SymptomCauseFix
Streaking (Comet tail) Silica is still acidic.Pre-wash the plate with 5% TEA in MeOH, then dry, then run.
Spot Fading Oxidation.[9]Anilines oxidize to purple/brown "tars" on silica. Visualize immediately.
Ghost Spots TEA degradation.Old TEA can contain impurities. Use fresh TEA.

References

  • Reich, H. J. "Bases and Acids in Chromatography." University of Wisconsin-Madison, Bordwell pKa Table.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9731, 4-Fluoroaniline." PubChem.[8][10][Link]

  • Chemistry LibreTexts. "Thin Layer Chromatography (TLC) - Troubleshooting." [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Over-alkylation in Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with over-alkylation side products in their reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven strategies to help you gain control over your amine alkylations.

Frequently Asked Questions (FAQs)

Q1: Why does over-alkylation happen so easily in amine synthesis?

Over-alkylation is a common side reaction during the direct alkylation of amines with reagents like alkyl halides.[1][2] The fundamental issue lies in the reactivity of the products themselves. When a primary amine is alkylated, it forms a secondary amine. This newly formed secondary amine is often more nucleophilic—and thus more reactive—than the primary amine it was made from.[2][3]

This creates a "runaway train" effect where the desired product competes with the starting material for the alkylating agent, leading to a complex mixture of secondary, tertiary, and even quaternary ammonium salts.[2][3][4] This occurs because alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making it a better nucleophile.[4]

Q2: I see a mixture of spots on my TLC plate after an amine alkylation. How can I confirm I have an over-alkylation problem?

A train of spots on a Thin Layer Chromatography (TLC) plate is a classic indicator of an over-alkylation mixture. To confirm and quantify the components, more sophisticated analytical techniques are necessary:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the volatile amine products by their mass-to-charge ratio. It can clearly distinguish between mono-, di-, and tri-alkylated products.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or more polar amines, LC-MS is the preferred method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide definitive structural information. The chemical shifts and integration of protons on the alkyl groups attached to the nitrogen will differ for primary, secondary, tertiary, and quaternary amines, allowing for characterization and relative quantification of the mixture.

Q3: Is it possible to control direct alkylation, or should I just use a different method?

While challenging, controlling direct alkylation is possible to an extent, especially when synthesizing tertiary amines from secondary amines where steric hindrance can slow the final quaternization step.[3] However, for selectively producing primary or secondary amines, direct alkylation is often inefficient.[3][7] More reliable and selective methods like reductive amination or the Gabriel synthesis are generally preferred for these targets.[3][8]

Troubleshooting Guides & Strategic Solutions

If you are committed to a direct alkylation route or wish to optimize it before exploring alternatives, this section provides actionable troubleshooting strategies.

Issue 1: My reaction to form a secondary amine (R₂NH) from a primary amine (RNH₂) is yielding significant amounts of tertiary amine (R₃N) and quaternary salt (R₄N⁺X⁻).

This is the most common failure mode. The root cause is the higher nucleophilicity of the secondary amine product compared to the primary amine starting material.

Diagram: The Over-alkylation Cascade

This diagram illustrates the sequential reaction pathway that leads to a mixture of products. The increasing nucleophilicity at each step drives the formation of undesired higher-order amines.

Overalkylation_Cascade cluster_main Direct Alkylation Pathway Start Primary Amine (RNH₂) Secondary Secondary Amine (R₂NH) (Often More Nucleophilic) Start->Secondary + R-X (Desired Step) Tertiary Tertiary Amine (R₃N) Secondary->Tertiary + R-X (1st Over-alkylation) Quaternary Quaternary Salt (R₄N⁺X⁻) (Final Product) Tertiary->Quaternary + R-X (2nd Over-alkylation)

Caption: Reaction cascade showing desired mono-alkylation and subsequent over-alkylation steps.

Control Strategies & Optimization
ParameterStrategyScientific Rationale
Stoichiometry Use a large excess of the primary amine (5-10 equivalents).By increasing the concentration of the starting amine, you statistically favor the reaction of the alkylating agent with the primary amine over the newly formed, lower-concentration secondary amine.[9][10]
Reaction Rate Add the alkylating agent slowly (e.g., via syringe pump) to a dilute solution of the amine.This maintains a low instantaneous concentration of the alkylating agent, giving the primary amine a greater chance to react before the secondary amine product can compete effectively.
Temperature Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Lowering the temperature can increase the selectivity of competing reactions. Since the secondary amine is more reactive, the undesired reaction may have a higher activation energy, making it more sensitive to temperature changes.
Solvent Use a solvent that can stabilize the amine starting material.The choice of solvent can influence reaction rates by stabilizing or destabilizing the transition state. Protic solvents can solvate the amine, potentially modulating its nucleophilicity.[11][12][13]
Steric Hindrance Use a bulkier alkylating agent if the synthesis allows.Increased steric bulk on the electrophile can slow the rate of the second and third alkylations more significantly than the first, especially if the primary amine is relatively small.[14][15]

Alternative Synthetic Routes for High Selectivity

When direct alkylation proves uncontrollable, switching to a more robust synthetic strategy is the most efficient path forward. Here are two field-proven, authoritative methods.

Reductive Amination: The Gold Standard for Secondary and Tertiary Amines

Reductive amination is a powerful and highly reliable method for preparing primary, secondary, and tertiary amines while completely avoiding the over-alkylation issues seen with alkyl halides.[8][16] The process involves the reaction of an amine with a ketone or aldehyde to form an imine or iminium ion, which is then reduced in situ to the target amine.[16][17]

Why It Works: Mechanism of Control

The key to this method's success is that the intermediate imine (from a primary amine) or iminium ion (from a secondary amine) is reduced by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN), faster than the carbonyl starting material.[8][18] The resulting amine product is generally not reactive under these conditions, preventing any further alkylation.

Troubleshooting Workflow for Amine Synthesis

This decision tree guides you through selecting the appropriate synthetic strategy based on your target amine and initial results.

Troubleshooting_Workflow Start Goal: Synthesize a specific amine Target What is your target amine? Start->Target Primary Primary (RNH₂) Target->Primary Primary Secondary Secondary (R₂NH) Target->Secondary Secondary Tertiary Tertiary (R₃N) Target->Tertiary Tertiary Gabriel Use Gabriel Synthesis (High Purity) Primary->Gabriel ReductiveAmination Use Reductive Amination (Excellent Control) Secondary->ReductiveAmination DirectAlkylation Attempt Direct Alkylation (Secondary Amine + R-X) Tertiary->DirectAlkylation CheckOveralkylation Check for Quaternary Salt by LC-MS DirectAlkylation->CheckOveralkylation Success Success! CheckOveralkylation->Success No/Minimal Failure Over-alkylation detected CheckOveralkylation->Failure Yes Failure->ReductiveAmination Switch Strategy

Caption: Decision workflow for selecting an appropriate amine synthesis strategy.

Experimental Protocol: Synthesis of N-benzylpropan-2-amine via Reductive Amination

This protocol details a one-pot procedure using a mild and selective reducing agent.

Materials:

  • Benzylamine (1.0 eq)

  • Acetone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5 mol%)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine and the solvent (DCM or DCE).

  • Add the catalytic amount of acetic acid. This helps to catalyze the formation of the iminium ion intermediate.

  • Add acetone and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • In portions, carefully add the sodium triacetoxyborohydride. The addition may be exothermic. Maintain the temperature below 30°C.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

The Gabriel Synthesis: A Classic Route to Pure Primary Amines

For the synthesis of primary amines, direct alkylation of ammonia is notoriously difficult to control and often results in low yields.[2] The Gabriel synthesis is a far superior method that uses potassium phthalimide as an ammonia surrogate to prevent over-alkylation.[19][20][21]

Why It Works: Mechanism of Control

The nitrogen atom in phthalimide is acidic and can be deprotonated by a base like potassium hydroxide to form the phthalimide anion.[22][23] This anion is a good nucleophile that attacks a primary alkyl halide in an SN2 reaction.[20] Crucially, the resulting N-alkylphthalimide is no longer nucleophilic due to the electron-withdrawing effects of the two adjacent carbonyl groups and steric hindrance.[21] This effectively stops the reaction after a single alkylation. The primary amine is then liberated from the phthalimide by hydrolysis or, more commonly, by reaction with hydrazine.[19][22]

Protecting Groups: A Strategy for Complex Molecules

In molecules with multiple amine functionalities or other sensitive groups, a protection/deprotection strategy can be invaluable.[1] By temporarily converting the amine to a less nucleophilic functional group, you can perform alkylation on another part of the molecule and then regenerate the amine.

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups.[24][25] It converts the amine into a carbamate, which is resistant to many nucleophiles and bases but can be easily removed under mild acidic conditions.[26][27]

Experimental Protocol: Boc Protection of a Primary Amine

Materials:

  • Primary Amine (e.g., benzylamine) (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH) (1.2 eq)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)

Procedure:

  • Dissolve the amine in the chosen solvent in a round-bottom flask.

  • Add the base (e.g., TEA).

  • Cool the mixture in an ice bath (0°C).

  • Slowly add a solution of Boc₂O in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected amine.[28]

This protected amine can now be subjected to other reactions without the risk of the amine nitrogen interfering. The Boc group can be subsequently removed using an acid like trifluoroacetic acid (TFA) in DCM.[24][25]

References

  • Gabriel Synthesis - Chemistry LibreTexts. (2023). Available at: [Link]

  • Video: Preparation of 1° Amines: Gabriel Synthesis - JoVE. (n.d.). Available at: [Link]

  • Gabriel synthesis - Wikipedia. (n.d.). Available at: [Link]

  • Gabriel Synthesis - Organic Chemistry Tutor. (n.d.). Available at: [Link]

  • Gabriel phthalimide synthesis (video) - Khan Academy. (n.d.). Available at: [Link]

  • Myers Chem 115 - Reductive amination. (n.d.). Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (2024). Available at: [Link]

  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Available at: [Link]

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  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing). (2014). Available at: [Link]

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  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing). (n.d.). Available at: [Link]

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  • SELECTIVE N-ALKYLATION OF PRIMARY AMINES WITH CHLOROACETAMIDES UNDER pH-CONTROLLED AQUEOUS CONDITIONS: Synthetic Communications - Taylor & Francis Online. (n.d.). Available at: [Link]

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  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH 2 ·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Publishing. (2014). Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. (n.d.). Available at: [Link]

  • Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Available at: [Link]

  • Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC. (n.d.). Available at: [Link]

  • Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry - RSC Publishing. (n.d.). Available at: [Link]

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  • Inductive vs solvation effects in primary alkyl amines: determination of the standard potentials - PubMed. (2007). Available at: [Link]

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Technical Support Center: Purification of N-(2-Fluorobenzyl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(2-Fluorobenzyl)-2-methoxyaniline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of this target compound from its starting materials, primarily 2-fluorobenzylamine and 2-methoxyaniline.

Introduction: The Challenge of Amine Purification

The synthesis of this compound, typically via reductive amination or N-alkylation, often results in a crude mixture containing the desired secondary amine product, unreacted primary amine starting materials, and various side-products. The inherent basicity of these compounds presents a unique set of challenges for purification, particularly when using standard silica gel chromatography. This guide is designed to provide both foundational knowledge and practical, field-tested solutions to achieve high purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

Your crude product will most likely contain:

  • Unreacted Starting Materials: 2-fluorobenzylamine and 2-methoxyaniline.

  • Over-alkylation Product: Bis(2-fluorobenzyl)-2-methoxyaniline (a tertiary amine), if the reaction conditions are not carefully controlled.

  • Side-Products: Imines or other intermediates, depending on the synthetic route.

Q2: My TLC plate shows multiple spots that are close together. How can I identify them?

The spots on your Thin Layer Chromatography (TLC) plate, from highest to lowest polarity (lowest to highest Rf value in a normal-phase system like hexane/ethyl acetate), are generally:

  • This compound (Product): As a secondary amine, it is less polar than the primary amine starting materials.

  • 2-fluorobenzylamine: A primary amine.

  • 2-methoxyaniline: A primary aromatic amine, often showing similar or slightly higher polarity than 2-fluorobenzylamine.

Staining with potassium permanganate or ninhydrin can help visualize these spots. Amines often streak on standard silica TLC plates; adding 0.5-1% triethylamine (Et3N) to your developing solvent can significantly improve spot shape.

Q3: What is the best general strategy to purify this compound?

A multi-step approach is often most effective:

  • Aqueous Work-up: Start with an acid-base extraction to remove non-basic impurities.

  • Removal of Volatile Starting Material: If excess 2-fluorobenzylamine was used, it can often be removed under high vacuum due to its lower boiling point compared to the product and 2-methoxyaniline.

  • Flash Column Chromatography: This is the most common and effective method for final purification to separate the product from the remaining starting materials and side-products.

Troubleshooting Guide: Flash Column Chromatography

This is the most critical and often challenging step. The basic nature of amines leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing issues like peak tailing, poor separation, and even irreversible adsorption of the product.[1][2][3]

Problem: My amine product is streaking or tailing badly on the silica gel column.

Cause: This is the classic sign of strong acid-base interaction between your basic amine and the acidic silica gel.[1] This interaction leads to a non-ideal equilibrium during elution, resulting in a "smear" rather than a sharp band.

Solutions:

  • Mobile Phase Modification (Recommended First Step):

    • Add a Competing Base: The most common and effective solution is to add a small amount of a volatile competing base to your eluent system (e.g., Hexane/Ethyl Acetate).[3] Triethylamine (Et3N) is the standard choice.

    • Protocol: Start by adding 0.5% to 1% (v/v) Et3N to your mobile phase. This will "neutralize" the active acidic sites on the silica, allowing your amine to elute with a much-improved peak shape.[1] An alternative is to use a few drops of aqueous ammonia in a methanol co-solvent system (e.g., Dichloromethane/Methanol/Ammonia), though this is often reserved for more polar amines.[2]

  • Use a Deactivated Stationary Phase:

    • Amine-Functionalized Silica: These columns have an amine-based stationary phase that masks the acidic silanols, minimizing the problematic interactions and often providing excellent separation without needing a modified mobile phase.[2]

    • Basic Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying basic compounds. However, it may have different selectivity, so test conditions on TLC first.

Data Presentation: Physical Properties of Key Compounds

For effective separation, understanding the physical properties of the compounds in your mixture is critical.

CompoundMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
2-Fluorobenzylamine (Starting Material)125.14Liquid73-75 °C @ 13 mmHg[4][5]
2-Methoxyaniline (Starting Material)123.15Liquid/Low Melting Solid~225 °C @ 760 mmHg[6][7]
This compound (Product)231.26 (Calculated)High-Boiling Liquid or Solid>250 °C (Estimated)

The significant difference in boiling points suggests that vacuum distillation can be effective for removing the lower-boiling 2-fluorobenzylamine.

Visualization: Troubleshooting Workflow for Column Chromatography

G start Problem: Poor Separation (Streaking/Tailing) check_tlc Is TLC optimized with Et3N or NH4OH? start->check_tlc optimize_tlc Optimize TLC: 1. Add 0.5-1% Et3N to eluent 2. Test different solvent systems (e.g., Hex/EtOAc, DCM/MeOH) check_tlc->optimize_tlc No tlc_ok TLC shows good separation and spot shape check_tlc->tlc_ok Yes optimize_tlc->tlc_ok run_column Run Flash Column with Optimized Eluent tlc_ok->run_column still_bad Separation still poor on large scale run_column->still_bad Fails success Successful Purification run_column->success Works change_sp Change Stationary Phase still_bad->change_sp amine_silica Use Amine-Functionalized Silica Column change_sp->amine_silica Option 1 alumina Use Basic Alumina Column change_sp->alumina Option 2 amine_silica->success alumina->success

Caption: Troubleshooting decision tree for amine purification by column chromatography.

Alternative & Complementary Purification Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This technique is excellent for removing non-basic impurities and can sometimes help separate amines, though it is less effective for separating primary and secondary amines with similar pKa values.[8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amines will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing neutral/acidic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO3) until the solution is basic (pH > 10). The amines will deprotonate and precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous solution with fresh organic solvent (ethyl acetate or DCM) multiple times (e.g., 3x).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to recover the purified amine mixture.

Protocol 2: Recrystallization (for solid products)

If your final product, this compound, is a solid at room temperature, recrystallization is a powerful and scalable purification method.[1][9]

Step-by-Step Methodology:

  • Solvent Screening: The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include hexanes, ethyl acetate, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.[9]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[9] If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization: General Purification Workflow

G crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Remove non-basic impurities distillation Vacuum Distillation extraction->distillation Remove volatile starting material chromatography Flash Column Chromatography distillation->chromatography Separate product from remaining impurities recrystallization Recrystallization (if solid) chromatography->recrystallization Optional final polishing pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: A typical multi-step workflow for purifying this compound.

References

  • Vertex AI Search. (2026). Understanding 2-Fluorobenzylamine: Properties, Handling, and Market Insights.
  • Vertex AI Search. (2024). o-Anisidine (2-Methoxyaniline)
  • Chemical Entities of Biological Interest (ChEBI). (2025). 2-methoxyaniline. [Link]

  • PubChem. (n.d.). 2-Methoxyaniline. National Institutes of Health. [Link]

  • Stenutz. (n.d.). 2-methoxyaniline. [Link]

  • Chemister.ru. (n.d.). 2-methoxyaniline. [Link]

  • BenchChem. (2025).
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(3), 533-536. [Link]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. [Link]

  • Chemistry Notes Info. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. [Link]

  • ResearchGate. (n.d.). Amines – Classification and separation ORGANIC CHEMISTRY. [Link]

  • ResearchGate. (n.d.). Why Amine Systems Fail – An in-depth Study of Amine System Failures. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 4-Fluoro-2-methoxyaniline. National Institutes of Health. [Link]

  • Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. [Link]

  • Journal of Ultra Chemistry. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. [Link]

  • Lumen Learning. (n.d.). Preparation of Amines. Organic Chemistry II. [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Wikipedia. (n.d.). p-Anisidine. [Link]

  • University of Engineering and Technology, Lahore. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • PubChem. (n.d.). N-Benzyl-4-methoxyaniline. National Institutes of Health. [Link]

  • Google Patents. (n.d.).
  • Journal of Visualized Experiments. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of N-(2-Fluorobenzyl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, meticulous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-(2-Fluorobenzyl)-2-methoxyaniline, a compound of interest in medicinal chemistry. By dissecting its spectral features and comparing them with structurally related analogues, we aim to provide a comprehensive understanding of the subtle electronic and steric influences that govern chemical shifts and coupling constants in this class of molecules.

The Structural Landscape: Predicting the ¹H NMR Spectrum

This compound incorporates three key structural motifs that dictate its ¹H NMR spectrum: a secondary amine linkage, a 2-fluoro-substituted benzyl group, and a 2-methoxy-substituted aniline ring. The interplay of inductive and resonance effects from the fluorine and methoxy substituents, coupled with the conformational flexibility around the benzylic C-N bond, results in a unique spectral fingerprint.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To ensure data integrity and facilitate accurate spectral interpretation, adherence to a standardized experimental protocol is crucial.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm.

  • Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of particulate matter.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • A sufficient number of scans (typically 8 to 16) should be acquired to ensure a good signal-to-noise ratio.

  • The spectral width should be set to encompass the expected range of proton chemical shifts (typically 0-12 ppm).

  • Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).

Spectral Analysis and Comparison

A detailed analysis of the ¹H NMR spectrum of this compound involves assigning each signal to a specific proton or group of protons within the molecule. This process is aided by comparing the observed chemical shifts and coupling patterns with those of simpler, related compounds.

Visualizing the Key Structural Components

cluster_0 This compound mol This compound Structure N N-H CH2 CH₂ N->CH2 Amine Linkage Aromatic_OMe Methoxyaniline Ring (4H) N->Aromatic_OMe Aromatic_F Fluorobenzyl Ring (4H) CH2->Aromatic_F OMe OCH₃ Aromatic_OMe->OMe Ortho-substituent

Caption: Key proton environments in this compound.

Comparative Data Table

The following table summarizes the expected ¹H NMR chemical shifts for this compound and compares them with experimental data for related compounds. This comparison is instrumental in understanding the influence of each substituent.

Proton Environment This compound (Predicted) N-Benzylaniline[1][2] 2-Fluoroanisole[3][4] 2-Methoxyaniline[5][6][7]
NH ~4.5 - 5.5 ppm (broad singlet)~4.1 ppm (broad singlet)-~3.7 ppm (broad singlet, NH₂)
Benzylic CH₂ ~4.4 ppm (singlet or doublet)~4.3 ppm (singlet)--
Fluorobenzyl Ring (Ar-H) 7.0 - 7.5 ppm (multiplet)7.2 - 7.4 ppm (multiplet, benzyl ring)6.8 - 7.2 ppm (multiplet)-
Methoxyaniline Ring (Ar-H) 6.6 - 7.0 ppm (multiplet)6.6 - 7.2 ppm (multiplet, aniline ring)-6.7 - 6.9 ppm (multiplet)
OCH₃ ~3.8 ppm (singlet)-~3.9 ppm (singlet)~3.8 ppm (singlet)

Note: Predicted values are based on additive effects and analysis of similar structures. Actual experimental values may vary slightly.

Detailed Peak Assignments and Rationale
  • Amine Proton (NH): The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet in the region of δ 4.5-5.5 ppm. In the simpler N-benzylaniline, the NH proton appears around δ 4.1 ppm.[1][2] The presence of the electron-withdrawing fluorine and electron-donating methoxy groups in our target molecule is expected to have a modest influence on this proton's environment.

  • Benzylic Protons (CH₂): These two protons are adjacent to the nitrogen atom and the fluorobenzyl aromatic ring. They are expected to resonate as a singlet around δ 4.4 ppm. In N-benzylaniline, this signal is observed at approximately δ 4.3 ppm.[1] The ortho-fluoro substituent may induce a slight downfield shift due to its electron-withdrawing inductive effect. Depending on the rotational barrier around the C-N bond, these protons could potentially become diastereotopic, leading to a more complex splitting pattern (an AB quartet), although a singlet is more commonly observed.

  • Fluorobenzyl Aromatic Protons: The four protons on the 2-fluorobenzyl ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. Their chemical shifts will be influenced by the electron-withdrawing fluorine atom and will likely appear in the range of δ 7.0-7.5 ppm. For comparison, the aromatic protons of 2-fluoroanisole appear between δ 6.8 and 7.2 ppm.[3][4]

  • Methoxyaniline Aromatic Protons: The four protons on the 2-methoxyaniline ring are influenced by the electron-donating methoxy group and the amino group. These effects generally lead to an upfield shift compared to unsubstituted benzene. The signals are expected to appear as a multiplet in the region of δ 6.6-7.0 ppm. In 2-methoxyaniline, the aromatic protons resonate between δ 6.7 and 6.9 ppm.[5]

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are shielded and will appear as a sharp singlet at approximately δ 3.8 ppm. This is consistent with the chemical shift of the methoxy group in 2-methoxyaniline (δ ~3.8 ppm) and 2-fluoroanisole (δ ~3.9 ppm).[3][5]

Workflow for Spectral Interpretation

start Acquire ¹H NMR Spectrum integrate Integrate Peak Areas start->integrate identify_singlets Identify Singlet Peaks (NH, CH₂, OCH₃) integrate->identify_singlets analyze_aromatic Analyze Aromatic Region (Multiplets) integrate->analyze_aromatic assign_peaks Assign Peaks based on Chemical Shift and Integration identify_singlets->assign_peaks analyze_aromatic->assign_peaks compare Compare with Analogue Spectra (N-benzylaniline, 2-fluoroanisole, etc.) assign_peaks->compare structure_confirm Confirm Structure compare->structure_confirm

Caption: A logical workflow for the interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. By systematically analyzing the chemical shifts, integration values, and coupling patterns, and by drawing comparisons with structurally related molecules, a confident assignment of all proton signals can be achieved. This guide provides a framework for such an analysis, emphasizing the importance of a rigorous experimental protocol and a logical, comparative approach to spectral interpretation. The principles outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules, making them an invaluable tool for researchers in the chemical and pharmaceutical sciences.

References

  • Supplementary Information for a relevant chemical synthesis paper. (Note: A specific paper with the ¹H NMR of N-benzylaniline is cited in the initial search results).[1]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information.[2]

  • PubChem. 2-Fluoroanisole. [Link]

  • LookChem. 92-59-1 N-Benzyl-N-ethylaniline C15H17N, Formula,NMR,Boiling Point,Density,Flash Point. [Link]

  • PubChem. 2-Methoxyaniline. [Link]

  • Supporting Information for a relevant chemical synthesis paper. (Note: A specific paper with the ¹H NMR of N-benzylaniline is cited in the initial search results).[8]

  • Electronic Supporting Information for a relevant chemical synthesis paper.[9]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • University of Alberta. CHEMISTRY 1000 - Lecture Notes. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • NIST. Benzenamine, 2-methoxy-. [Link]

  • PubChem. 4-Fluoroanisole. [Link]

  • ResearchGate. Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. [Link]

  • ResearchGate. Synthesis and characterization of heterocyclic substituted fluoran compounds. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

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Technical Comparison Guide: Mass Spectrometry Characterization of N-(2-Fluorobenzyl)-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry methodologies for the characterization of N-(2-Fluorobenzyl)-2-methoxyaniline , a secondary amine structurally related to N-benzylaniline intermediates and specific designer drug precursors.

The guide contrasts Gas Chromatography-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) , focusing on their ability to elucidate fragmentation pathways and differentiate this compound from its positional isomers (e.g., the 4-fluorobenzyl analog).

Executive Summary

This compound (Formula: C


H

FNO, MW: 231.27 Da) presents a unique analytical challenge due to the presence of two distinct aromatic systems—a 2-methoxyaniline core and a 2-fluorobenzyl moiety—linked by a secondary amine. Accurate identification requires distinguishing this specific isomer from its regioisomers (e.g., 3-fluoro or 4-fluoro analogs), which share identical molecular weights and similar fragmentation patterns.

This guide compares the fragmentation dynamics under Electron Ionization (EI) and Electrospray Ionization (ESI) , establishing a validated protocol for definitive identification.

Methodology Comparison: GC-EI-MS vs. LC-ESI-QTOF

FeatureGC-EI-MS (Hard Ionization) LC-ESI-QTOF (Soft Ionization)
Primary Ion Observed Molecular Ion (

),

231
Protonated Molecule (

),

232
Dominant Fragmentation Benzylic Cleavage yielding tropylium ions.Collision Induced Dissociation (CID) of the C-N bond.
Isomer Differentiation Low. 2-F, 3-F, and 4-F benzyl cations rearrange to a common fluorotropylium ion (

109). Reliance on Retention Time (RT).[1]
High. Ortho-effects in MS/MS spectra (e.g., HF loss) and distinct product ion ratios allow structural assignment.
Sensitivity High for non-polar fragments.High for the protonated amine precursor.
Application Routine screening; Library matching (NIST/Wiley).Structural elucidation; Metabolite identification.

Fragmentation Analysis & Pathways

Electron Ionization (EI) Pathway (70 eV)

Under electron impact, the molecule undergoes predictable radical-directed cleavage. The fragmentation is driven by the stability of the resulting carbocations.

  • Molecular Ion (

    
    ): 
    
    
    
    231.[2] The aromatic amine stabilizes the radical cation, resulting in a prominent molecular ion peak (typically 40-60% relative abundance).
  • Base Peak (

    
     109):  The dominant event is the homolytic cleavage of the C-N bond 
    
    
    
    to the benzyl ring. This generates the 2-fluorobenzyl cation , which rapidly rearranges to the stable fluorotropylium ion (
    
    
    ).
  • Secondary Ions:

    • 
       122:  The complementary N-(2-methoxyphenyl)amine radical.
      
    • 
       83:  Loss of acetylene (
      
      
      
      ) from the fluorotropylium ion (
      
      
      ).
Electrospray Ionization (ESI-CID) Pathway

In ESI, the secondary amine is readily protonated (


). CID experiments reveal distinct pathways driven by charge migration.
  • Precursor:

    
     232.13 (
    
    
    
    ).
  • Primary Product Ion (

    
     109.04):  Heterolytic cleavage of the benzylic C-N bond. The charge resides on the benzyl fragment due to the stability of the benzyl cation.
    
  • Secondary Product Ion (

    
     124.07):  Charge retention on the aniline nitrogen, yielding the protonated 2-methoxyaniline  fragment.
    
  • Diagnostic "Ortho" Loss:

    • The 2-fluoro substituent can interact with benzylic hydrogens, potentially facilitating the loss of HF (

      
       Da) or creating unique intensity ratios compared to the 4-fluoro isomer.
      

Visualization of Fragmentation Pathways[2][3][4][5][6][7][8][9]

The following diagrams illustrate the mechanistic cleavage pathways for both ionization modes.

Diagram 1: EI Fragmentation Mechanism (GC-MS)

EI_Fragmentation M_Ion Molecular Ion (M+.) m/z 231 TS_1 C-N Bond Cleavage M_Ion->TS_1 - e- Frag_109 Base Peak: Fluorotropylium m/z 109 TS_1->Frag_109 Dominant Path Frag_122 Neutral Radical (2-Methoxyaniline part) TS_1->Frag_122 Frag_83 Loss of C2H2 m/z 83 Frag_109->Frag_83 Secondary Frag

Caption: EI pathway showing the formation of the dominant fluorotropylium ion (


 109) via benzylic cleavage.
Diagram 2: ESI-CID Fragmentation Mechanism (LC-MS/MS)

ESI_Fragmentation Precursor Precursor [M+H]+ m/z 232.13 Transition Protonation at Sec-Amine Precursor->Transition Product_109 Fragment A Fluorobenzyl Cation m/z 109.04 Transition->Product_109 Charge on Benzyl (Major) Product_124 Fragment B Protonated o-Anisidine m/z 124.07 Transition->Product_124 Charge on Amine (Minor) Ortho_Effect Ortho-Effect (2-F) HF Loss / Rearrangement Product_109->Ortho_Effect Isomer Specific

Caption: ESI-CID pathways highlighting the competitive charge retention between the benzyl and aniline moieties.

Experimental Protocols

Protocol A: GC-MS Screening (Differentiation via Retention Time)

This protocol is optimized to separate the 2-fluoro isomer from the 3-fluoro and 4-fluoro analogs based on boiling point differences induced by the ortho-fluorine atom.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade). Vortex for 30 seconds.

  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film).

  • Inlet: Splitless mode, 250°C. Injection volume: 1 µL.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp 1: 20°C/min to 280°C.

    • Hold: 280°C for 5 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range:

    
     40–450.
    
  • Expected Result: this compound elutes earlier than the 4-fluoro isomer due to intramolecular interactions reducing polarity.

Protocol B: LC-QTOF Structural Confirmation

Used for definitive structural elucidation and high-resolution mass confirmation.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive Mode. Capillary Voltage: 3500 V.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to generate comprehensive fragmentation spectra.

  • Data Analysis: Extract Ion Chromatogram (EIC) for

    
     232.1339. Monitor ratio of 
    
    
    
    fragments.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N-Benzyl-p-anisidine (Analogous Fragmentation Rules). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Kranenburg, R. F., et al. (2019). "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS". Forensic Science International, 302, 109900. Available at: [Link]

  • Shevyrin, V., et al. (2022). "Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines". Drug Testing and Analysis, 14(5), 870-884. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Benzylic Cleavage mechanisms).

Sources

A Researcher's Guide to the Precise Melting Point Determination of N-(2-Fluorobenzyl)-2-methoxyaniline HCl Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate characterization of a novel compound is paramount. The melting point is a fundamental physicochemical property that serves as a crucial indicator of purity and identity.[1][2] This guide provides an in-depth comparison of methodologies for determining the melting point of the novel compound N-(2-Fluorobenzyl)-2-methoxyaniline hydrochloride, offering insights into experimental choices and data interpretation.

The Significance of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression and broadening of the melting point range.[1] Therefore, an accurate melting point determination is a reliable, preliminary assessment of sample purity.[2][3]

Comparative Analysis of Melting Point Determination Techniques

Two primary techniques are widely employed for melting point determination in a research and development setting: the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC) .[4]

Table 1: Comparison of Melting Point Determination Methods
FeatureCapillary Method (Digital Apparatus)Differential Scanning Calorimetry (DSC)
Principle Visual detection of phase change in a heated capillary tube.[4]Measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6][7]
Accuracy Moderate to High.[3]High to Very High.[3]
Precision Good, but operator dependent.Excellent, instrument-based.
Sample Amount 1-3 mm of powdered sample in a capillary tube.[8][9]Typically 1-5 mg in a sealed pan.
Information Yield Melting range (onset and clear points).Melting point (onset, peak, end), enthalpy of fusion, heat capacity, and other thermal events.[6][7]
Throughput Can be high with multi-capillary instruments.[8]Typically single sample, but autosamplers are available.
Cost Lower initial instrument cost.Higher initial instrument cost.
Regulatory Compliance Accepted by USP/PhEur for routine QC.[3]Widely used in regulated environments (GLP/GMP).[3]

Experimental Protocols

To ensure the integrity of your results, meticulous adherence to experimental protocol is essential. The following sections detail the step-by-step methodologies for each technique.

Capillary Melting Point Determination

This method relies on the visual observation of the sample as it is heated.[4] Modern digital instruments offer controlled heating ramps and digital temperature readouts, minimizing operator-induced variability.[4][8]

Workflow for Capillary Method

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_post Post-Analysis prep1 Dry Sample Thoroughly prep2 Grind to a Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-3 mm height) prep2->prep3 analysis1 Place Capillary in Apparatus prep3->analysis1 analysis2 Set Rapid Heating Ramp (~10°C/min) to ~20°C below expected MP analysis1->analysis2 analysis3 Set Slow Heating Ramp (1-2°C/min) for accurate determination analysis2->analysis3 analysis4 Observe and Record: - Onset of Melting - Complete Melting analysis3->analysis4 post1 Repeat Measurement (at least 2x) analysis4->post1 post2 Calculate Average Melting Range post1->post2

Caption: Workflow for Capillary Melting Point Determination.

Detailed Steps:

  • Sample Preparation:

    • Ensure the this compound HCl salt is completely dry, as moisture can depress the melting point.

    • Grind the crystalline sample into a fine, uniform powder to ensure even heat distribution.[8]

    • Carefully pack the powdered sample into a capillary tube to a height of 2-3 mm.[9][10] Inconsistent packing can lead to variations in the measured melting point.[3]

  • Instrument Setup and Preliminary Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[8]

    • If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-20°C per minute.[8][9] This will establish a rough estimate.

    • Allow the apparatus to cool to at least 20°C below the estimated melting point before proceeding with an accurate measurement.[8]

  • Accurate Measurement:

    • Begin heating at a controlled rate of 1-2°C per minute.[9][11] A slow heating rate is the most critical factor for an accurate reading, as it ensures thermal equilibrium between the sample, thermometer, and heating block.[9][11][12]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (onset of melting).[10]

    • Continue heating at the same slow rate and record the temperature at which the last solid crystal disappears (complete melting).[10]

    • The recorded values represent the melting range.

  • Data Reporting:

    • Perform at least two separate measurements for the sample.[10]

    • Report the melting point as a range, for instance, 175.5 - 176.5 °C.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5][6][7] It provides more comprehensive information than the capillary method.

Workflow for DSC Analysis

cluster_prep Sample & Reference Preparation cluster_analysis Instrumental Analysis cluster_post Data Analysis prep1 Accurately Weigh Sample (1-5 mg) into DSC Pan prep2 Hermetically Seal the Pan analysis1 Place Sample and Reference Pans in DSC Cell prep2->analysis1 prep3 Prepare an Empty, Sealed Reference Pan prep3->analysis1 analysis2 Equilibrate at Start Temperature analysis3 Ramp Temperature at a Controlled Rate (e.g., 10°C/min) analysis4 Record Heat Flow vs. Temperature post1 Plot Heat Flow vs. Temperature (Thermogram) analysis4->post1 post2 Determine Onset, Peak, and End of Melting Endotherm post1->post2 post3 Calculate Enthalpy of Fusion (ΔHfus) post2->post3

Caption: Workflow for DSC Melting Point Determination.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound HCl salt into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup and Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Program the instrument with the desired temperature profile. A typical profile would involve:

      • Equilibrating at a temperature well below the expected melting point (e.g., 25°C).

      • Ramping the temperature at a constant rate (e.g., 10°C/min) to a temperature significantly above the melting point.

  • Data Analysis and Interpretation:

    • The instrument will generate a thermogram, which is a plot of heat flow versus temperature.

    • The melting of the sample will appear as an endothermic peak on the thermogram.

    • From this peak, several parameters can be determined:

      • Onset Temperature: The temperature at which the melting process begins, often correlated with the melting point.

      • Peak Temperature: The temperature at which the heat flow is at its maximum.

      • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample. This can be an indicator of crystallinity.

Hypothetical Data and Interpretation

Since this compound HCl salt is a novel compound, no published melting point data exists. The following table presents hypothetical data to illustrate the expected results from each technique.

Table 2: Hypothetical Melting Point Data for this compound HCl Salt
MethodParameterResultInterpretation
Capillary Method Melting Range175.5 - 176.5 °CA sharp melting range suggests a high degree of purity.
DSC Onset Temperature175.8 °CCorresponds well with the onset of melting observed in the capillary method.
Peak Temperature177.2 °CThe temperature of maximum heat absorption during melting.
Enthalpy of Fusion (ΔHfus)25.4 J/gProvides a quantitative measure of the energy required for melting, useful for future characterization and polymorph studies.

Conclusion and Recommendations

Both the capillary method and Differential Scanning Calorimetry are valuable techniques for determining the melting point of a novel compound like this compound HCl salt.

  • For routine identity confirmation and a rapid assessment of purity, the digital capillary method is efficient and provides accurate results when performed correctly.[3] The key to its accuracy lies in meticulous sample preparation and a slow, controlled heating rate.[11][12]

  • For a more comprehensive thermal characterization, DSC is the superior method.[7] It not only provides a highly precise melting point but also yields quantitative data on the enthalpy of fusion, which is invaluable for understanding the material's crystallinity and for detecting other thermal events such as polymorphic transitions.[5][6]

For the initial characterization of a new chemical entity in a drug development pipeline, it is recommended to use both methods. The capillary method can be used for rapid, initial checks, while DSC should be employed to establish a definitive, quantitative thermal profile of the compound. This dual approach ensures both efficiency and a thorough understanding of the material's properties, upholding the principles of scientific integrity and providing a solid foundation for further development.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines.
  • Kintek Solution. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab.
  • University of Colorado Boulder. Mel-Temp Melting Point Apparatus.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • University of Calgary. Melting point determination.
  • Zhang, Y., et al. (2012, April 13).
  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA).
  • CureFFI.org. (2016, April 27). Differential scanning calorimetry.
  • ResolveMass Laboratories Inc. Melting Point Determination.
  • University of the West Indies. (2026, February 6). Melting Point and Thermometer Calibration.
  • Analytical Testing Labs. Melting Point Determination.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
  • Mettler Toledo. Differential Scanning Calorimetry (DSC).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.